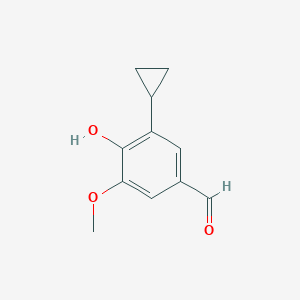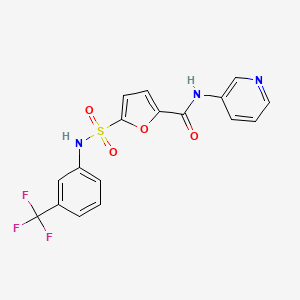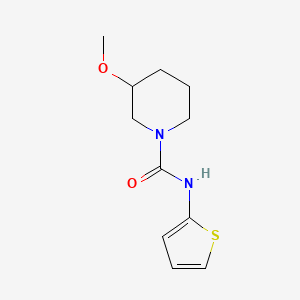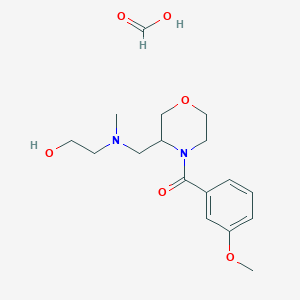
(3-(((2-羟乙基)(甲基)氨基)甲基)吗啉基)(3-甲氧基苯基)甲烷酮甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure analysis of this compound would involve understanding the spatial arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used for this purpose .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would include its solubility, melting point, boiling point, and reactivity. These properties could be predicted using computational chemistry or determined experimentally .科学研究应用
Optoelectronic Applications
The compound’s structural characteristics suggest potential use in optoelectronics . Its supramolecular layer and hexagonal arrangement of indium atoms are conducive to photovoltaic applications . The Density Functional Theory (DFT) analysis confirms it as a direct bandgap semiconductor with a bandgap conducive to optoelectronic functions .
Photovoltaic Device Efficiency
The optical properties, such as the refractive index and absorption coefficient , indicate low absorption in the visible spectrum, which is desirable for photovoltaic devices . The compound’s ability to facilitate electronic transitions within the visible range can be harnessed to improve the efficiency of solar cells .
Thermal Stability for Electronics
The thermal stability of the compound makes it suitable for use in environments where high temperatures are common, such as in certain electronic devices . The morphology of the crystal, important for the growth of electronic components, has been well-characterized, which aids in the design of thermally stable components .
Coordination Chemistry
The compound’s coordination properties make it a candidate for exploration within coordination chemistry . Its ability to form complexes with indium, which has larger ionic radii, opens up possibilities for creating new materials with unique properties .
Lewis Acid Applications
As a Lewis acid , the compound can tolerate various functional groups, making it useful for organic transformations . This property can be exploited in synthetic chemistry to accelerate reaction rates and increase the yield of desired products .
Photosensitizer Lifetime Enhancement
The compound’s effect on the rate of intersystem crossing from the excited singlet state to the triplet state can result in a substantial increase in the lifetime of photosensitizers . This application is particularly relevant in the field of photochemistry .
Each of these applications demonstrates the versatility of the compound in various scientific fields. The detailed characterization and analysis of its properties provide a strong foundation for further research and development in these areas.
Antibacterial Activity in Polymer Synthesis
The compound’s derivatives have been utilized in the synthesis of random copolymers, which exhibit significant antibacterial activity . These copolymers, such as those combining 2-hydroxyethyl methacrylate (HEMA) and diethyl amino ethyl methacrylate (DEAEM), are synthesized through photoinitiation and have potential applications in medical devices and coatings .
Thermodynamic Property Evaluation
The compound’s related structures have been critically evaluated for their thermodynamic properties . This data is essential for understanding the compound’s behavior under various conditions and can be applied in the design of processes in chemical engineering, where precise control of thermal properties is crucial .
属性
IUPAC Name |
formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.CH2O2/c1-17(6-8-19)11-14-12-22-9-7-18(14)16(20)13-4-3-5-15(10-13)21-2;2-1-3/h3-5,10,14,19H,6-9,11-12H2,1-2H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCSLJDGLQTCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)C2=CC(=CC=C2)OC.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

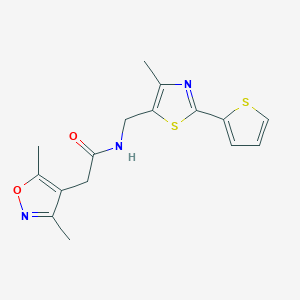
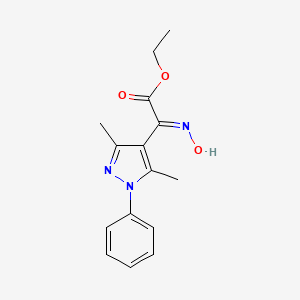
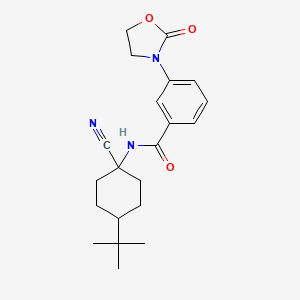
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2449316.png)
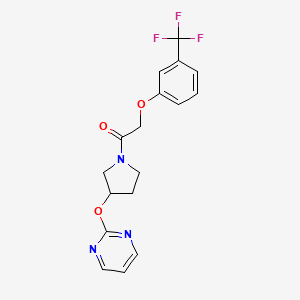
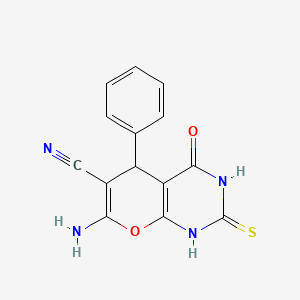
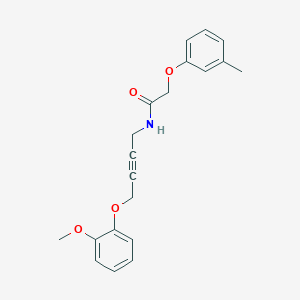
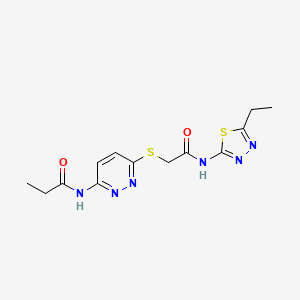
![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)
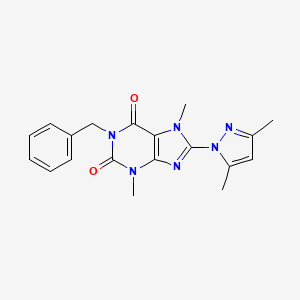
![2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride](/img/structure/B2449330.png)
